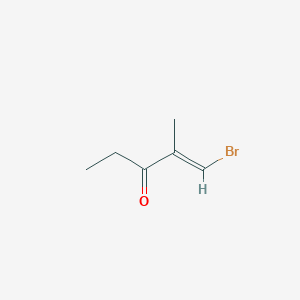

(1E)-1-bromo-2-methylpent-1-en-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "(1E)-1-bromo-2-methylpent-1-en-3-one" is a brominated organic molecule that is of interest in the field of organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated compounds and their utility in organic synthesis. For instance, 1-bromo-3-buten-2-one has been investigated as a building block for organic synthesis, showing potential in forming aza-heterocycles and carbocycles . Similarly, 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one has been used as a precursor for synthesizing biheterocycles . These studies suggest that brominated enones like "(1E)-1-bromo-2-methylpent-1-en-3-one" could also serve as versatile intermediates in the synthesis of various organic compounds.

Synthesis Analysis

The synthesis of brominated enones can be achieved through various methods. For example, (1E,4E)-1-(4-bromophenyl)-5-phenylpenta-1,4-dien-3-one was synthesized using benzylideneacetone and aldehyde with sodium hydroxide as a catalyst . The reaction conditions such as reactant ratio, catalyst ratio, reaction temperature, and solvent were optimized to achieve high yields. This suggests that similar conditions could potentially be applied to synthesize "(1E)-1-bromo-2-methylpent-1-en-3-one" with appropriate starting materials and catalysts.

Molecular Structure Analysis

The molecular structure of brominated enones is characterized by the presence of a bromine atom attached to an alkene moiety, which significantly influences their reactivity. For instance, a stable 1-bromoalumole was synthesized and found to exist as a dimeric structure in the crystalline state . This highlights the potential for brominated enones to participate in dimerization reactions and form complex structures, which could be relevant for the molecular structure analysis of "(1E)-1-bromo-2-methylpent-1-en-3-one".

Chemical Reactions Analysis

Brominated enones are reactive intermediates that can undergo various chemical reactions. The 1-bromo-3-buten-2-one was shown to undergo reduction, reaction with primary amines, and Michael addition, although with varying yields . Additionally, the α-regioselective carbonyl allylation of 1-bromobut-2-ene with SnBr2 indicates the potential for regioselective reactions in brominated enones . These findings suggest that "(1E)-1-bromo-2-methylpent-1-en-3-one" could also be amenable to similar chemical transformations, expanding its utility in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated enones like "(1E)-1-bromo-2-methylpent-1-en-3-one" can be inferred from related compounds. For example, the melting point, IR spectra, and NMR data were used to characterize the synthesized (1E,4E)-1-(4-bromophenyl)-5-phenylpenta-1,4-dien-3-one . These techniques could be employed to determine the physical properties of "(1E)-1-bromo-2-methylpent-1-en-3-one", such as its melting point, boiling point, solubility, and stability, as well as to confirm its chemical structure through spectroscopic methods.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Functionalized Compounds

A study by Khalid et al. (2020) focused on synthesizing unsymmetrical mono-carbonyl curcuminoids, including compounds structurally related to (1E)-1-bromo-2-methylpent-1-en-3-one. They utilized various spectroscopic techniques and quantum chemical insights for characterization and analysis (Khalid et al., 2020).

Organic Synthesis and Reaction Studies

Masuyama et al. (1995) researched the α-regioselective addition to aldehydes using 1-bromobut-2-ene, a compound related to (1E)-1-bromo-2-methylpent-1-en-3-one, in organic synthesis (Masuyama et al., 1995).

Spectroscopic Analysis of Related Compounds

Crowder and Jalilian (1978) conducted a vibrational analysis of branched-chain bromides, including compounds similar to (1E)-1-bromo-2-methylpent-1-en-3-one, using infrared and Raman spectroscopy (Crowder & Jalilian, 1978).

Investigation of Reaction Mechanisms

Landor et al. (1972) investigated the formation of 1-bromo-3-methylpenta-1,2-diene, closely related to (1E)-1-bromo-2-methylpent-1-en-3-one, in the presence of hydrobromic acid and cuprous bromide, providing insight into reaction mechanisms (Landor et al., 1972).

Safety And Hazards

“(1E)-1-bromo-2-methylpent-1-en-3-one” is classified as a hazardous substance. It is flammable and can cause severe skin burns and eye damage . Safety precautions include keeping away from heat and ignition sources, wearing protective clothing and eye protection, and avoiding inhalation or contact with skin .

Eigenschaften

IUPAC Name |

(E)-1-bromo-2-methylpent-1-en-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO/c1-3-6(8)5(2)4-7/h4H,3H2,1-2H3/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCRFGTWHFJPLF-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(=CBr)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)/C(=C/Br)/C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-methylpent-1-en-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2502576.png)

![(3S,3aR,4S,9aS,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5-tetrahydroazuleno[4,5-b]furan-2,7(9aH,9bH)-dione hydrate](/img/structure/B2502578.png)

![N-(2,5-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2502579.png)

![3-ethyl-9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2502585.png)

![[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol](/img/structure/B2502586.png)

![(E)-4-(Dimethylamino)-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]but-2-enamide](/img/structure/B2502588.png)

![5-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2502597.png)